3-cyano-2-methyl-1H-indole-5-carboxylic acid
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Overview
Description
3-cyano-2-methyl-1H-indole-5-carboxylic acid is a derivative of indole, a significant heterocyclic system in natural products and drugs. Indoles are known for their biological activity and are prevalent in various natural products and pharmaceuticals
Preparation Methods
The synthesis of 3-cyano-2-methyl-1H-indole-5-carboxylic acid can be achieved through several synthetic routes. One common method involves the Fischer indole synthesis, which uses hydrazines and ketones under acidic conditions . Another method includes the Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . Industrial production methods often involve optimizing these reactions for higher yields and purity.
Chemical Reactions Analysis
3-cyano-2-methyl-1H-indole-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like manganese dioxide.
Reduction: Reduction reactions typically involve reagents like lithium aluminum hydride.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield corresponding ketones or aldehydes, while substitution reactions can introduce various functional groups into the indole ring.
Scientific Research Applications
3-cyano-2-methyl-1H-indole-5-carboxylic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-cyano-2-methyl-1H-indole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. Indole derivatives often act by binding to enzymes and receptors, inhibiting their activity . This can lead to various biological effects, such as the inhibition of viral replication or the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
3-cyano-2-methyl-1H-indole-5-carboxylic acid can be compared with other indole derivatives, such as:
These compounds share similar structural features but differ in their specific functional groups and biological activities
Properties
CAS No. |
1360937-64-9 |
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Molecular Formula |
C11H8N2O2 |
Molecular Weight |
200.19 g/mol |
IUPAC Name |
3-cyano-2-methyl-1H-indole-5-carboxylic acid |
InChI |
InChI=1S/C11H8N2O2/c1-6-9(5-12)8-4-7(11(14)15)2-3-10(8)13-6/h2-4,13H,1H3,(H,14,15) |
InChI Key |
UFLDIMLYPBKPOU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C(N1)C=CC(=C2)C(=O)O)C#N |
Origin of Product |
United States |
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